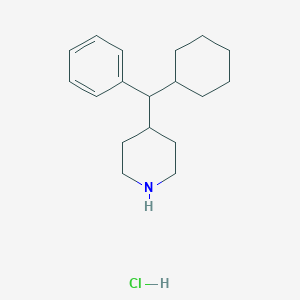![molecular formula C13H12O6S B15062686 [7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid CAS No. 91903-83-2](/img/structure/B15062686.png)
[7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid: is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring substituted with hydroxy, methoxycarbonyl, and methanesulfonic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene core, followed by the introduction of functional groups through various chemical reactions such as esterification, sulfonation, and hydroxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, acids, bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound may be used as a probe or marker due to its distinct chemical properties. It can help in studying biochemical pathways and interactions within cells.
Medicine: The compound has potential applications in medicinal chemistry, where it may be investigated for its pharmacological properties. Its derivatives could serve as lead compounds for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of [7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxycarbonyl groups may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The methanesulfonic acid group can enhance solubility and facilitate the compound’s transport within biological systems. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparación Con Compuestos Similares
Naphthalene-1-sulfonic acid: Similar in structure but lacks the hydroxy and methoxycarbonyl groups.
6-Methoxycarbonyl-2-naphthol: Contains the methoxycarbonyl group but differs in the position of the hydroxy group.
7-Hydroxy-2-naphthoic acid: Similar hydroxy and carboxyl groups but lacks the methanesulfonic acid group.
Uniqueness: [7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness allows for specific applications and reactivity patterns not observed in similar compounds.
Propiedades
Número CAS |
91903-83-2 |
|---|---|
Fórmula molecular |
C13H12O6S |
Peso molecular |
296.30 g/mol |
Nombre IUPAC |
(7-hydroxy-6-methoxycarbonylnaphthalen-1-yl)methanesulfonic acid |
InChI |
InChI=1S/C13H12O6S/c1-19-13(15)11-5-8-3-2-4-9(7-20(16,17)18)10(8)6-12(11)14/h2-6,14H,7H2,1H3,(H,16,17,18) |
Clave InChI |
HUKXNAHKRRGICL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C2C(=C1)C=CC=C2CS(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, N-[(1S,2S,5R)-5-cyano-5-[(diethoxyphosphinyl)oxy]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B15062610.png)
![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((trimethylsilyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B15062615.png)
![Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B15062618.png)
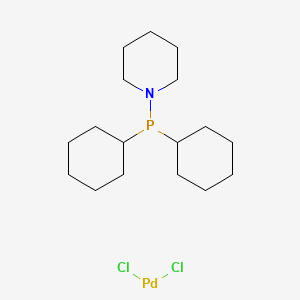
![2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B15062633.png)
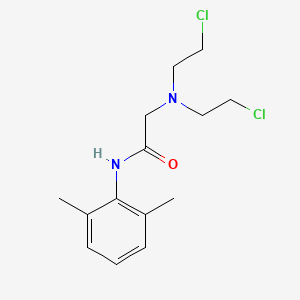

![(1'R,2S,10'aR)-1'-(prop-1-en-2-yl)-3',5',10',10'a-tetrahydro-1'H-spiro[aziridine-2,2'-pyrrolo[1,2-b]isoquinoline]](/img/structure/B15062649.png)
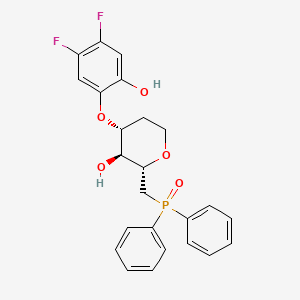
![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B15062671.png)
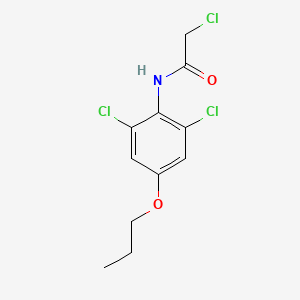

![9-(2,3-Dichlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B15062696.png)
